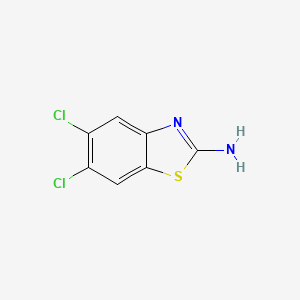

2-Amino-5,6-dichlorobenzothiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dichloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKHTBMTSUEBJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2S | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5024477 | |

| Record name | 2-Amino-5,6-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5,6-dichloro-2-benzothiazolamine appears as white solid or powder. (NTP, 1992) | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992) | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

24072-75-1 | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-5,6-dichlorobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24072-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-2-benzothiazolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024072751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzothiazolamine, 5,6-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-5,6-dichlorobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichlorobenzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7P3YF9P8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

347 to 356 °F (NTP, 1992) | |

| Record name | 5,6-DICHLORO-2-BENZOTHIAZOLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20147 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2 Amino 5,6 Dichlorobenzothiazole

Oxidative Cyclization Reactions of Substituted Anilines

A prominent and widely employed strategy for the synthesis of 2-aminobenzothiazoles is the oxidative cyclization of substituted anilines. This approach involves the reaction of an aniline (B41778) derivative with a source of thiocyanate (B1210189) in the presence of an oxidizing agent. The reaction proceeds through the in situ formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization and oxidation to yield the final benzothiazole (B30560) product.

One of the earliest and most direct methods for the synthesis of 2-aminobenzothiazoles involves the use of thiocyanogen, (SCN)₂. This reagent, typically generated in situ, reacts with an appropriately substituted aniline, such as 3,4-dichloroaniline (B118046), to directly form the 2-aminobenzothiazole (B30445) ring. researchgate.netindexcopernicus.com Alaimo and coworkers successfully prepared 2-amino-5,6-dichlorobenzothiazole by the cyclization of the corresponding substituted aniline using this thiocyanogen-based method. researchgate.netindexcopernicus.com This approach is valued for its efficiency in forming the desired heterocyclic system.

A widely utilized and classical method for synthesizing 2-aminobenzothiazoles involves the reaction of a substituted aniline with potassium thiocyanate in the presence of bromine. nih.gov In this reaction, bromine acts as a catalyst to facilitate the oxidative cyclization. researchgate.netnih.gov The process, often carried out in acetic acid, is a standard procedure for preparing 6-substituted 2-aminobenzothiazoles. nih.gov This method has been successfully applied to the synthesis of various 2-aminobenzothiazole derivatives. rjpbcs.com For instance, the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate in the presence of catalytic bromine yields 2-amino-6-fluoro-7-chlorobenzothiazole. indexcopernicus.comrjpbcs.com Similarly, various 4-, 5-, or 6-substituted anilines can be converted to their corresponding 2-aminobenzothiazoles using ammonium (B1175870) thiocyanate and bromine. rjpbcs.com

A notable variation of this method employs N-bromosuccinimide (NBS) as the source of bromine. A one-pot synthesis of this compound has been developed using 3,4-dichloroaniline, ammonium thiocyanate, and NBS in an acidic ionic liquid. google.com This approach offers advantages such as easier operation, high yield, and the reusability of the ionic liquid, presenting a more environmentally friendly alternative. google.com

Table 1: Bromine-Catalyzed Cyclization Reactions

| Starting Aniline | Thiocyanate Source | Bromine Source | Product | Reference |

|---|---|---|---|---|

| 4-Substituted Anilines | Potassium Thiocyanate | Bromine | 6-Substituted 2-Aminobenzothiazoles | nih.gov |

| 3-Chloro-4-fluoroaniline | Potassium Thiocyanate | Bromine | 2-Amino-6-fluoro-7-chlorobenzothiazole | indexcopernicus.comrjpbcs.com |

| 3,4-Dichloroaniline | Ammonium Thiocyanate | N-Bromosuccinimide | This compound | google.com |

Concentrated sulfuric acid can also serve as a catalyst for the cyclization of substituted anilines to form 2-aminobenzothiazoles. In this method, a p-substituted aniline is reacted with sodium thiocyanate in the presence of sulfuric acid. researchgate.netindexcopernicus.com The strong acidic environment facilitates the necessary condensation and ring closure steps to yield the 2-amino-6-substituted benzothiazole. researchgate.net

An alternative pathway to 2-aminobenzothiazoles involves the cyclization of aryl isothiocyanates. Tweit and coworkers reported a method where isothiocyanates are cyclized to form 2-aminobenzothiazoles in the presence of benzene (B151609), which acts as a catalyst. researchgate.netindexcopernicus.com This reaction provides a different synthetic route starting from a pre-formed isothiocyanate intermediate.

The direct oxidation of arylthioureas represents another classical and effective method for the synthesis of 2-aminobenzothiazoles. This approach, first reported by Hugerschoff in the early 1900s, involves the cyclization of an arylthiourea using liquid bromine in a solvent like chloroform. indexcopernicus.com The key intermediate, N-(3,4-dichlorophenyl)thiourea, can be synthesized by refluxing 3,4-dichloroaniline with ammonium thiocyanate and aqueous hydrochloric acid. nih.gov This arylthiourea can then be oxidized with bromine to yield this compound. researchgate.netnih.gov This method is versatile, and various substituted arylthioureas can be converted to their corresponding 2-aminobenzothiazoles under mild conditions using an electrophilic bromine source like benzyltrimethylammonium (B79724) tribromide. researchgate.net The oxidation of 4-methylmercaptophenylthiourea with bromine as a catalyst also yields the corresponding 2-amino-6-ethylmercaptobenzothiazole. researchgate.net

Table 2: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 3,4-dichloroaniline |

| Thiocyanogen |

| Potassium Thiocyanate |

| Bromine |

| N-bromosuccinimide |

| Ammonium Thiocyanate |

| Sulphuric Acid |

| Sodium Thiocyanate |

| Benzene |

| Isothiocyanates |

| Arylthioureas |

| N-(3,4-dichlorophenyl)thiourea |

| Chloroform |

| 2-amino-6-fluoro-7-chlorobenzothiazole |

| 3-chloro-4-fluoroaniline |

| 2-amino-6-substituted benzothiazole |

| p-substituted aniline |

| 4-methylmercaptophenylthiourea |

| 2-amino-6-ethylmercaptobenzothiazole |

Hofmann Method

The Hofmann rearrangement is a well-established method in organic chemistry for converting a primary amide into a primary amine with one fewer carbon atom. However, the application of the Hofmann method for the direct synthesis of this compound is not extensively documented in scientific literature. The classical synthesis of 2-aminobenzothiazoles typically involves the reaction of a corresponding aniline with a thiocyanate source.

Jacobson Synthesis

The Jacobson cyclization reaction is primarily used for the synthesis of polyalkylbenzenes and is not a standard or documented method for the synthesis of the benzothiazole ring system, including this compound.

Modern Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes efficiency, sustainability, and yield. Recent advancements have led to the development of innovative methods for synthesizing this compound.

One-Pot Synthetic Methods

One-pot synthesis offers a significant improvement in efficiency by avoiding the lengthy separation and purification of intermediate compounds. clockss.org A patented one-pot method for synthesizing this compound involves the reaction of 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide in an acidic ionic liquid. google.com This approach simplifies the operational technology, increases capacity, and is more environmentally friendly due to reduced waste and the potential for catalyst recycling. google.com The reaction of aromatic methyl ketones with thiourea in the presence of copper(II) bromide is another example of a one-pot process for creating 2-aminothiazole (B372263) derivatives. clockss.org

Utilization of Acidic Ionic Liquids as Solvent and Catalyst

Acidic ionic liquids (AILs) have gained attention as green reaction media due to their low volatility, non-flammability, and ability to dissolve a wide range of compounds. ajol.info In the synthesis of this compound, an acidic ionic liquid can function as both the solvent and the catalyst. google.com A specific method uses an ionic liquid to catalyze the reaction between 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide. google.com This process is noted for its high efficiency and the reusability of the ionic liquid, making it an economical and environmentally sound technology. google.com The reaction is typically conducted at temperatures ranging from 50 to 130°C, with optimal temperatures between 80 and 110°C, achieving yields as high as 90%. google.com

Table 1: One-Pot Synthesis of this compound using Acidic Ionic Liquid Data sourced from patent CN101857579A google.com

| Reactants | Catalyst/Solvent | Temperature | Yield |

|---|

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving yields compared to conventional heating methods. petsd.orgscispace.com This technique has been successfully applied to the synthesis of various 2-aminothiazole and benzothiazole derivatives. jusst.orgresearchgate.net The key advantages include rapid, clean, and efficient reactions. petsd.org For instance, the synthesis of a Schiff base from 2-amino-6-nitrobenzothiazole (B160904) under microwave irradiation was completed in 8-10 minutes with a 76-80% yield, whereas the conventional method required 2 hours for a 38% yield. researchgate.netnih.gov While a specific protocol for this compound is not detailed, the general applicability of this high-speed, efficient method is well-established for the benzothiazole scaffold. petsd.orgresearchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Benzothiazole Derivative Data based on synthesis of a 2-amino-6-nitrobenzothiazole Schiff base researchgate.net

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Reflux | 2 hours | 38% |

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a powerful technique for generating libraries of compounds for drug discovery. nih.gov A traceless, solid-supported protocol for the synthesis of 2-aminobenzothiazoles has been developed. nih.gov This method typically involves attaching a reactant to a resin, performing the chemical transformations, and then cleaving the final product from the solid support. nih.govmdpi.com

In one such protocol, a carboxy-polystyrene resin is used to prepare a resin-bound isothiocyanate. This intermediate then reacts with a series of anilines. The subsequent cyclization of the resulting N-acyl, N'-phenyl-thioureas generates the 2-aminobenzothiazole structure, which can be further modified before the final product is cleaved from the resin, often using hydrazine (B178648). nih.gov This methodology allows for the rapid construction of diverse libraries of 2-aminobenzothiazole derivatives. nih.gov

Optimization of Reaction Conditions

The efficient synthesis of this compound is highly dependent on the careful optimization of reaction conditions. Key parameters that are manipulated to maximize yield and purity include temperature, stoichiometric ratios of reactants, and rigorous monitoring of the reaction's progress.

Temperature Control

Temperature plays a critical role in the reaction kinetics and the formation of the desired product. The synthesis is typically carried out within a broad temperature range of 10-130°C. google.com However, for optimal results, a more defined temperature range of 80-110°C is often employed. google.com Maintaining the reaction within this specific range helps to ensure a sufficient reaction rate while minimizing the formation of unwanted by-products that can occur at higher temperatures.

A patented method highlights a synthesis process where the reaction is conducted at a temperature between 80°C and 110°C. google.com This specific temperature control is a key feature of the described synthesis method. google.com

Stoichiometric Ratios of Reactants

The precise ratio of reactants is fundamental to achieving a high yield of this compound. The primary reactants in a common synthetic route are 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide. google.com

A one-pot synthesis method has been developed where these reactants are combined in an acidic ionic liquid, which serves as both the solvent and a catalyst. google.com The molar ratio of 3,4-dichloroaniline to ammonium thiocyanate and N-bromosuccinimide is a crucial parameter. google.com Research indicates that an effective molar ratio of 3,4-dichloroaniline to ammonium thiocyanate and N-bromosuccinimide is 1:1–1.5:1–1.5. google.com This stoichiometry ensures that the limiting reactant is fully consumed, driving the reaction towards the desired product.

| Reactant | Stoichiometric Ratio (molar) |

| 3,4-dichloroaniline | 1 |

| Ammonium Thiocyanate | 1 - 1.5 |

| N-bromosuccinimide | 1 - 1.5 |

Monitoring Reaction Progress

Continuous monitoring of the reaction is essential to determine the point of completion and to prevent the formation of degradation products from over-reaction. Thin Layer Chromatography (TLC) is a widely used technique for this purpose. google.com

In the synthesis of this compound, the reaction progress is tracked by monitoring the disappearance of the starting material, 3,4-dichloroaniline, on the TLC plate. google.com A common mobile phase used for this analysis is a mixture of hexane (B92381) and acetone (B3395972) in a 5:5 volume ratio. google.com The reaction is considered complete when the spot corresponding to the raw material is no longer visible on the TLC plate. google.com

Post-Synthesis Purification and Isolation Techniques

Following the completion of the reaction, a series of purification and isolation steps are necessary to obtain pure this compound. These techniques are designed to remove unreacted starting materials, by-products, and the solvent.

Solvent Extraction

Solvent extraction is a key step in separating the product from the reaction mixture. Toluene (B28343) is an effective solvent for this purpose. google.com After the reaction is complete, the reaction solution is subjected to extraction with toluene. google.com This process selectively dissolves the this compound, leaving behind impurities that are insoluble in toluene. One documented procedure specifies using three portions of 50 mL of toluene for the extraction. google.com

Washing Procedures

After extraction, the organic layer containing the product is washed to remove any remaining water-soluble impurities. Distilled water is the standard washing agent. google.com The toluene extract is typically washed with distilled water, with one method detailing the use of three 50 mL portions of distilled water. google.com This washing step is crucial for achieving a high purity final product. Following the washing, the organic layer is dried, and the solvent is evaporated under reduced pressure to yield the solid this compound. google.com

Filtration and Drying

Filtration is a fundamental technique used to separate the solid this compound product from the liquid reaction mixture or a solution during washing or recrystallization. The choice of filtration method, such as gravity filtration or vacuum filtration, depends on the specific requirements of the synthetic step.

Following a synthesis procedure where this compound is prepared from 3,4-dichloroaniline, ammonium thiocyanate, and N-bromosuccinimide in an acidic ionic liquid, the workup procedure involves several steps to isolate the product. google.com After the reaction is complete, the mixture is extracted with a solvent like toluene. This organic extract, containing the desired product, is then washed with distilled water. Subsequently, the solid product is collected by filtration. google.com In many laboratory and industrial processes for related 2-aminobenzothiazoles, the collected solid, known as the filter cake, is washed with appropriate solvents to remove residual impurities before being dried. google.com

Drying of the filtered product is essential to remove any residual solvent or water. A common laboratory method involves using a drying agent, such as anhydrous magnesium sulfate, to absorb water from the organic solution before the solvent is removed. google.com In other procedures for similar compounds, the isolated solid is dried under vacuum at a specific temperature or simply air-dried. google.comnih.govacs.org The completion of drying is typically determined by heating the product to a constant weight.

Reduced Pressure Evaporation

Reduced pressure evaporation, also known as vacuum distillation or evaporation under vacuum, is a technique used to remove the solvent from a solution containing the product. This method is particularly useful as it allows for the evaporation of solvents at temperatures lower than their atmospheric boiling points, which helps to prevent the thermal decomposition of heat-sensitive compounds like this compound.

In a documented synthesis of this compound, after extracting the product into toluene, washing, and drying the organic phase, the solvent is removed by evaporation under reduced pressure. google.com This process yields the final product as a white powder. google.com This technique is widely applicable in the synthesis of various benzothiazole derivatives to gently remove solvents and isolate the final crystalline or powdered product. researchgate.net

Recrystallization from Solvents (e.g., Ethanol (B145695), DMF-Ethanol Mixture, Hot Benzene)

Recrystallization is a powerful purification technique used to obtain high-purity crystalline solids. The principle involves dissolving the impure compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by cooling to allow the desired compound to crystallize while impurities remain dissolved in the mother liquor.

Ethanol: Ethanol is a commonly used solvent for the recrystallization of 2-aminobenzothiazole derivatives due to its favorable solubility characteristics for this class of compounds and its relatively low toxicity. researchgate.netnih.govuokerbala.edu.iqasm.orgijpsonline.com For instance, in the synthesis of various substituted 2-aminobenzothiazoles, ethanol has been effectively used as the recrystallization solvent to obtain pure crystalline products. nih.govijpsonline.com While a specific protocol for this compound recrystallization from ethanol is not detailed in the provided search results, procedures for closely related compounds, such as 2-amino-4-bromobenzothiazole (B1271170) and 2-amino-5-bromobenzothiazole, specify ethanol as the recrystallization solvent. nih.gov In a typical procedure, the crude product is dissolved in hot ethanol, and the solution is then cooled to induce crystallization, yielding a purified solid. researchgate.net

DMF-Ethanol Mixture: A mixture of solvents, such as N,N-dimethylformamide (DMF) and ethanol, can be employed for recrystallization when a single solvent does not provide the ideal solubility profile. wisdomlib.org DMF is a strong polar aprotic solvent that can dissolve many organic compounds, while ethanol is a protic solvent. A DMF-ethanol mixture can be fine-tuned to achieve the desired solubility for the compound at high temperatures and insolubility at low temperatures. In the synthesis of certain N-(1,3-benzothiazol-2-yl) acetamide (B32628) derivatives, a mixture of acetone and ether was used for recrystallization, highlighting the utility of mixed solvent systems. acs.org Although a specific example for this compound using a DMF-ethanol system was not found in the search results, this technique is a standard method for purifying organic compounds. wisdomlib.org

Hot Benzene: Benzene has historically been used as a solvent for the recrystallization of organic compounds. In the synthesis of some 2-aminobenzothiazole derivatives, dry benzene has been used as a reaction solvent. niscpr.res.in For example, a Schiff's base derivative of 2-aminobenzothiazole was prepared in dry benzene. researchgate.net However, due to its toxicity and carcinogenicity, the use of benzene as a solvent has been largely replaced by safer alternatives like toluene. While older literature might mention benzene for recrystallization, modern synthetic procedures often avoid it. No specific instances of using hot benzene for the recrystallization of this compound were found in the provided search results.

Table of Purification Techniques for this compound and Related Compounds

| Purification Step | Description | Solvent/Agent | Compound |

| Filtration | Separation of the solid product from the reaction mixture or wash solution. | Toluene, Water | This compound google.com |

| Drying | Removal of residual water from the organic solution containing the product. | Anhydrous Magnesium Sulfate | This compound google.com |

| Reduced Pressure Evaporation | Removal of solvent to isolate the final product. | Toluene | This compound google.com |

| Recrystallization | Purification of the solid product by crystallization from a suitable solvent. | Ethanol | 2-Amino-4-bromobenzothiazole, 2-Amino-5-bromobenzothiazole nih.gov |

Biological Activities and Pharmacological Potential of 2 Amino 5,6 Dichlorobenzothiazole Derivatives

Anticancer and Antitumor Activities

Derivatives of 2-aminobenzothiazole (B30445) are recognized for their potential as antineoplastic agents, targeting various proteins and pathways crucial for cancer cell survival and proliferation. nih.govresearchgate.net Research has demonstrated that these compounds can elicit cytotoxic effects across a range of human cancer cell lines, inhibit specific cancer cell proliferation, and induce programmed cell death, or apoptosis. nih.govnih.gov

The cytotoxic potential of 2-aminobenzothiazole derivatives has been evaluated against a diverse panel of human cancer cell lines. Studies show that these compounds exhibit significant antiproliferative effects. For instance, a series of novel 2-aminobenzothiazole derivatives demonstrated cytotoxic activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 17.2 to 80.6 μM. researchgate.net Similarly, other derivatives have shown potent growth-inhibitory activity against cell lines such as PC3 (prostate cancer), HCT-116 (colon cancer), and MDA-MB-231 (breast cancer), with IC50 values in the micromolar range. nih.gov

One study synthesized a series of 2,6-disubstituted-benzothiazoles and tested their anticancer activity against MCF-7, HeLa (cervical cancer), and MG63 (human osteosarcoma) cell lines. A sulphonamide-based derivative, in particular, showed modest anticancer activity with IC50 values of 34.5 µM for MCF-7, 44.15 µM for HeLa, and 36.1 µM for the MG63 line. nih.gov Another investigation into carbohydrazide-containing benzothiazole (B30560) derivatives found potent activity against prostate cancer cell lines PC-3 and LNCaP. nih.gov

The table below summarizes the cytotoxic activity of various 2-aminobenzothiazole derivatives against different cancer cell lines.

| Compound Type | Cell Line | IC50 Value (µM) | Source |

| Sulphonamide-based BTA | MCF-7 | 34.5 | nih.gov |

| Sulphonamide-based BTA | HeLa | 44.15 | nih.gov |

| Sulphonamide-based BTA | MG63 | 36.1 | nih.gov |

| 2-aminobenzothiazole-TZD hybrid | HepG2 | 9.99 | nih.gov |

| 2-aminobenzothiazole-TZD hybrid | HCT-116 | 7.44 | nih.gov |

| 2-aminobenzothiazole-TZD hybrid | MCF-7 | 8.27 | nih.gov |

| Hydrazine-based benzothiazole | HeLa | 2.41 | nih.gov |

| Hydrazine-based benzothiazole | COS-7 | 4.31 | nih.gov |

| 6b derivative | MCF-7 | 5.15 | nih.gov |

| 45 derivative | A549 | 0.44 | nih.govresearchgate.net |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. BTA: Benzothiazole TZD: Thiazolidinedione

Specific derivatives of 2-aminobenzothiazole have demonstrated notable inhibitory effects against particular cancer cell lines. For example, hydrazine (B178648) derivatives of 2-amino-6-fluorobenzothiazole (B1267395) were screened for their antitumor potential against HeLa and COS-7 (kidney fibroblast cancer) cell lines. nih.gov One such derivative exhibited significant activity with IC50 values of 2.41 µM against HeLa cells and 4.31 µM against COS-7 cells. nih.gov

In another study, newly synthesized benzothiazole derivatives were tested for their cytotoxic activity against the human breast cancer MCF-7 cell line. nih.gov Several of these compounds showed good cytotoxic effects, with four derivatives proving to be more potent than the reference drug cisplatin. One compound, in particular, exhibited the highest activity with an IC50 value of 5.15 μM. nih.gov Furthermore, sulphonamide-based benzothiazoles have been shown to possess modest activity against MCF-7, HeLa, and MG63 human osteosarcoma cells. nih.gov The proliferation of A549, MCF-7, and HeLa cells has also been shown to be inhibited by various other modified derivatives in a dose-dependent manner. researchgate.net

The exploration of structure-activity relationships (SAR) is crucial for optimizing the anticancer potency of 2-aminobenzothiazole derivatives. Studies have revealed that the nature and position of substituents on the benzothiazole ring system significantly influence their biological activity.

For example, in a series of 2-aminobenzothiazole-thiazolidinedione hybrids, the introduction of a substituent on the phenyl ring was found to significantly enhance cytotoxic activity. nih.gov Conversely, shifting this substituent from the C4 position to the C2 position led to a notable decrease in activity. nih.gov In another series, changing a 6-methoxyl group on the 2-aminobenzothiazole nucleus to a chlorine atom substantially reduced inhibitory potency, highlighting the sensitivity of activity to substitutions on the core structure. nih.gov

Further SAR studies on 2,6-disubstituted benzothiazoles designed as Hsp90 C-terminal domain inhibitors were conducted. mdpi.com A library of compounds was synthesized and evaluated for antiproliferative activity in MCF-7 breast cancer cells. The investigation into substitutions at position 6 and position 2 of the benzothiazole core allowed for the development of a ligand-based SAR model, identifying compounds with low-micromolar IC50 values. mdpi.com The presence of a chloro-substituent, for instance, has been shown to sometimes abrogate cytotoxicity while retaining activity against specific targets. nih.govbiorxiv.org

A key mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Several 2-aminobenzothiazole derivatives have been shown to trigger this process in cancer cells.

One novel benzothiazole derivative was found to induce apoptosis in colorectal cancer cells through the mitochondria-mediated intrinsic pathway. nih.gov This was evidenced by the loss of mitochondrial transmembrane potential, the downregulation of anti-apoptotic proteins like Bcl-2, and the upregulation of pro-apoptotic proteins such as Bax and Bad. nih.gov Similarly, a separate study on 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives found that the lead compound disrupted the mitochondrial membrane potential and promoted apoptosis in A549 lung cancer cells. nih.govresearchgate.net This process involved an increase in the levels of pro-apoptotic proteins, including cleaved-caspase 9 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Flow cytometry analysis of other derivatives has also confirmed their ability to induce apoptosis and cause cell cycle arrest, a common feature of effective anticancer compounds. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, 2-aminobenzothiazole derivatives have been investigated for their potential to combat microbial infections. researchgate.netnih.gov The heterocyclic system of benzothiazole is associated with a broad spectrum of antimicrobial activities.

Derivatives of 2-aminobenzothiazole have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. In one study, newly synthesized compounds derived from 2-amino-6-chlorobenzothiazole (B160215) were screened for their antibacterial activity against strains such as Klebsiella pneumoniae, Proteus vulgaris, Bacillus subtilis, and Staphylococcus epidermidis. The tested compounds exhibited moderate to good antimicrobial activity. saspublishers.com

Structure-activity relationship studies in the context of antibacterial action have indicated that specific substitutions are key to efficacy. For example, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity against Salmonella typhimurium and Klebsiella pneumoniae. nih.gov Other research has focused on identifying compounds with bactericidal activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govbiorxiv.org Phenotypic screening has identified 2-amino benzothiazoles as a potential scaffold for developing new antitubercular agents. nih.govbiorxiv.org

The table below presents the antibacterial activity of selected 2-aminobenzothiazole derivatives against various bacterial strains.

| Derivative Type | Bacterial Strain | Activity Level | Source |

| Azo dye with 5-chloro BTA | Salmonella typhimurium | Equipotent to streptomycin | nih.gov |

| Azo dye with 5-chloro BTA | Klebsiella pneumoniae | Equipotent to streptomycin | nih.gov |

| Thiazolidin-4-one derivative | Pseudomonas aeruginosa | MIC = 0.09–0.18 mg/ml | nih.gov |

| Thiazolidin-4-one derivative | Escherichia coli | MIC = 0.09–0.18 mg/ml | nih.gov |

| 2-amino-6-chlorobenzothiazole derivative | Klebsiella pneumoniae | Moderate to Good | saspublishers.com |

| 2-amino-6-chlorobenzothiazole derivative | Proteus vulgaris | Moderate to Good | saspublishers.com |

| 2-amino-6-chlorobenzothiazole derivative | Bacillus subtilis | Moderate to Good | saspublishers.com |

| 2-amino-6-chlorobenzothiazole derivative | Staphylococcus epidermidis | Moderate to Good | saspublishers.com |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium. BTA: Benzothiazole

Antibacterial Activity

Against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Staphylococcus epidermidis, Micrococcus luteus)

There is no specific information available in the reviewed scientific literature regarding the activity of 2-Amino-5,6-dichlorobenzothiazole derivatives against Gram-positive bacteria.

Against Gram-Negative Bacteria (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus vulgaris, Pseudomonas aeruginosa, S. typhi)

There is no specific information available in the reviewed scientific literature regarding the activity of this compound derivatives against Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Studies

There are no specific Minimum Inhibitory Concentration (MIC) studies for this compound derivatives reported in the reviewed scientific literature.

Antifungal Activity

Against Fungal Strains (e.g., Candida albicans, Aspergillus niger, Candida glabrata, Aspergillus flavus, Candida parapsilosis, C. rugosa)

There is no specific information available in the reviewed scientific literature regarding the activity of this compound derivatives against the specified fungal strains.

Disk Diffusion Method

There are no specific studies utilizing the disk diffusion method for evaluating the antifungal activity of this compound derivatives reported in the reviewed scientific literature.

Synergistic Effects of Metal Complexes

There is no specific information available in the reviewed scientific literature regarding the synergistic antifungal effects of metal complexes of this compound derivatives.

Anti-inflammatory Activity

Derivatives of 2-aminobenzothiazole are recognized for their anti-inflammatory properties. researchgate.netnih.gov Studies have shown that substitutions on the benzothiazole ring, particularly with electron-withdrawing groups like chloro (Cl) at the 5 and 6 positions, can influence this activity. researchgate.net The evaluation of these compounds often involves models such as carrageenan-induced paw edema in rodents. researchgate.net

The anti-inflammatory effects of benzothiazole derivatives are thought to occur through multiple pathways. One proposed mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the production of pro-inflammatory prostaglandins. researchgate.netnih.gov By blocking COX-2, these compounds can effectively reduce inflammation. nih.gov Another potential mechanism involves the inhibition of bradykinin (B550075) B2 receptors. researchgate.netdrugbank.com Bradykinin is a peptide that contributes to inflammation and pain, and by antagonizing its B2 receptor, these derivatives can mitigate these effects. drugbank.comdrugbank.com Furthermore, some studies suggest that the anti-inflammatory action of certain related compounds is associated with the activation of the NRF2 pathway, which in turn suppresses the expression of pro-inflammatory genes. nih.gov

Table 1: Anti-inflammatory Activity of 2-Aminobenzothiazole Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2-aminobenzothiazole derivatives | Carrageenan-induced mice paw edema | Substitution with electron-withdrawing groups (e.g., Cl, NO₂) at the 4 or 5 positions increased anti-inflammatory activity. | researchgate.net |

| 2-aminobenzothiazole derivatives | Hot plate method and carrageenan-induced rat paw edema | Derivative G10 showed the highest anti-inflammatory response. Inhibition of COX is a possible mechanism. | researchgate.net |

| Tetrahydrobenzo[b]thiophene derivatives | LPS challenged RAW 264.7 cells | Compounds activated NRF2 and reversed elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ) and mediators (PGE2, COX-2, NF-κB). | nih.gov |

| Benzothiazole derivatives with benzenesulphonamide and carboxamide | Carrageenan-induced rat paw oedema | Compounds 17c and 17i showed significant inhibition of edema. | nih.gov |

Antiviral Activity

The antiviral potential of benzothiazole derivatives has been explored against various viruses. For instance, ribonucleoside derivatives of 2,5,6-trichlorobenzimidazole, which share a similar dichlorinated benzene (B151609) ring, have shown activity against human cytomegalovirus (HCMV). nih.gov Specifically, the 2-chloro (TCRB) and 2-bromo (BDCRB) derivatives were effective against HCMV, with the bromo derivative showing a four-fold increase in activity. nih.gov In contrast, the 2-amino derivative of 5,6-dichlorobenzimidazole ribonucleoside was only weakly active against HCMV and herpes simplex virus type 1 (HSV-1). nih.gov Other studies have also reported on the anti-HIV potential of various benzothiazole analogues. nih.gov

Table 2: Antiviral Activity of this compound and Related Derivatives

| Compound/Derivative | Virus | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| 2-Amino derivative of 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole | Human cytomegalovirus (HCMV), Herpes simplex virus type 1 (HSV-1) | Plaque assay, Yield assay | Weakly active against both HCMV and HSV-1. | nih.gov |

| 2,5,6-Trichloro-1-(beta-D-ribofuranosyl)benzimidazole (TCRB) | HCMV, HSV-1 | Plaque assay, Yield assay | Active against HCMV (IC₅₀ = 2.9 µM), weakly active against HSV-1. | nih.gov |

| 2-Bromo-5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (BDCRB) | HCMV | Plaque assay, Yield assay | 4-fold increase in activity against HCMV compared to TCRB. | nih.gov |

| Aminothiazole derivatives | Influenza A/Puerto Rico/8/34 H1N1 | MDCK cell viability | Compound 5e showed significantly higher antiviral activity than oseltamivir. | mdpi.com |

Antimalarial Activity

Benzothiazole derivatives have emerged as promising candidates in the search for new antimalarial drugs. nih.gov A systematic review of the literature identified numerous benzothiazole analogues with potent antiplasmodial activity against various strains of the malaria parasite. nih.gov The mechanism of their antimalarial action can vary, including the inhibition of Plasmodium falciparum enzymes. nih.govnih.gov Structure-activity relationship studies indicate that the substitution pattern on the benzothiazole scaffold is critical for determining the antimalarial efficacy. nih.gov For example, some benzothiazole hydrazones have shown the ability to chelate iron and inhibit hemozoin formation, a crucial process for parasite survival. nih.gov

Table 3: Antimalarial Activity of Benzothiazole Derivatives

| Compound/Derivative | Parasite Strain | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Benzothiazole analogs | Various strains | In vitro and in vivo studies | 232 substances identified with potent antiplasmodial activity. | nih.gov |

| Benzothiazole hydrazones (BHs) | P. falciparum | SYBR green assay | BHs were more efficient at inhibiting P. falciparum growth than other synthesized hydrazones. Compound 5f was the most effective. | nih.gov |

Antitubercular Activity

The fight against tuberculosis has also benefited from research into benzothiazole derivatives. An amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant Mycobacterium tuberculosis strain. nih.gov Subsequent synthesis and testing of analogues led to the identification of molecules with improved potency and reduced cytotoxicity. nih.gov While the initial seed molecule showed activity against a LepB hypomorph, further investigation suggested that the compounds did not directly target LepB or inhibit protein secretion. nih.govbiorxiv.org However, key compounds demonstrated good bactericidal activity against both replicating and non-replicating bacteria, as well as potency against intracellular M. tuberculosis in murine macrophages. nih.govbiorxiv.org

Table 4: Antitubercular Activity of 2-Aminobenzothiazole Derivatives

| Compound/Derivative | M. tuberculosis Strain | Assay | Key Findings | Reference(s) |

|---|---|---|---|---|

| Amino-benzothiazole scaffold | Recombinant M. tuberculosis (LepB hypomorph) and wild-type | Whole-cell screen | Seed molecule had 2-fold higher activity against the LepB hypomorph. | nih.gov |

| Analogs of amino-benzothiazole | Wild-type M. tuberculosis | MIC determination | Molecules with improved potency and reduced cytotoxicity were identified. | nih.gov |

| 2-aminothiazole (B372263) series | M. tuberculosis | MIC determination | The series has good activity against M. tuberculosis growth with sub-micromolar minimum inhibitory concentrations. | nih.gov |

Antidiabetic Activity

Benzothiazole derivatives have shown considerable promise as antidiabetic agents. mdpi.com Several studies have demonstrated that their mechanism of action is often associated with their agonist effect on the peroxisome proliferator-activated receptor (PPAR), particularly PPARγ. mdpi.com PPARs are nuclear receptors that regulate genes involved in glucose and lipid metabolism. mdpi.com For example, a series of 2-amino[5′(4-sulphonylbenzylidine)-2,4-thiazolidinedione]-7-chloro-6-fluorobenzothiazole derivatives were synthesized and showed potential antidiabetic activity. researchgate.net Another approach involves the inhibition of enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion and absorption. nih.govsemanticscholar.org

Table 5: Antidiabetic Activity of Benzothiazole Derivatives

| Compound/Derivative | Target/Model | Key Findings | Reference(s) |

|---|---|---|---|

| 2-aminobenzothiazole derivatives linked to isothioureas or guanidines | Type 2 diabetes rat model | Compounds 3b and 4y showed significant antidiabetic effects. | mdpi.com |

| N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives | Non-insulin-dependent diabetes mellitus rat model | Several compounds significantly lowered plasma glucose levels. The most active compounds (3 and 4) were identified as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. | nih.gov |

| 2,3-dichloroIndolinone and 2,6-dichloroIndolinone | α-glucosidase and α-amylase | Both compounds caused significant inhibition of both enzymes. | nih.gov |

Anticonvulsant Activity

The anticonvulsant properties of benzothiazole derivatives have also been investigated. One notable example is 2-amino-6-trifluoromethoxy benzothiazole (PK 26124), which has shown a broad spectrum of anticonvulsant activity in various animal models. nih.gov It was effective against convulsions induced by maximal electroshock, inhibitors of GABA synthesis, and sound stimuli in mice. nih.gov The profile of its anticonvulsant action closely resembles that of dicarboxylic amino acid antagonists, suggesting that it may act by antagonizing excitatory amino acid neurotransmission. nih.gov Other studies have also reported the anticonvulsant potential of various heterocyclic compounds containing the thiazole (B1198619) or thiadiazole ring. researchgate.netsemanticscholar.org The development of dual COX-2/5-LOX inhibitors has also been explored as a strategy for new anticonvulsants, given the role of neuroinflammation in epilepsy. mdpi.com

Table 6: Anticonvulsant Activity of Benzothiazole and Related Derivatives

| Compound/Derivative | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2-Amino-6-trifluoromethoxy benzothiazole (PK 26124) | Maximal electroshock, sound-induced seizures in DBA/2 mice, photic stimulation in baboons | Prevented convulsions in various models, suggesting antagonism of excitatory amino acids. | nih.gov |

| 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives | Maximal electroshock model (MES) and pentylenetetrazole model (PTZ) | Compounds 5d and 5e showed promising anticonvulsant activity. | researchgate.net |

| Darbufelone (dual COX-2/5-LOX inhibitor) and its analogues | scPTZ model in mice | Darbufelone and its derivatives showed significant protection against seizures. | mdpi.com |

Anthelmintic Activity

Derivatives of 2-aminobenzothiazole have been investigated for their potential as anthelmintic agents. In one study, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles were synthesized and evaluated for their anthelmintic activity against the earthworm species Pheretima corethruses. nih.gov Several of these compounds demonstrated good activity, with compound 22 identified as being the most potent. nih.gov

Another study focused on the synthesis of 2-amino-6-substituted benzothiazoles and their subsequent evaluation for anthelmintic properties against Pheretima posthuma, Eudrilus eugeniae, and Megascoplex konkanensis. researchgate.net The synthesized compounds were compared against the standard drug mebendazole. researchgate.net

While these studies highlight the potential of the broader 2-aminobenzothiazole scaffold, research specifically detailing the anthelmintic activity of this compound derivatives is less prevalent in the currently available literature. The focus has often been on other substitution patterns on the benzothiazole ring.

Table 1: Anthelmintic Activity of Selected Benzothiazole Derivatives

| Compound | Target Organism(s) | Key Findings | Reference |

| 4-(6-substituted-1,3-benzothiazol-2-yl)amino-2-(4-substitutedphenyl)-amino-1,3-thiazoles | Pheretima corethruses | Compound 22 showed the most significant anthelmintic activity. | nih.gov |

| 2-amino-6-substituted benzothiazoles | Pheretima posthuma, Eudrilus eugeniae, Megascoplex konkanensis | Showed anthelmintic activity comparable to mebendazole. | researchgate.net |

Enzyme Inhibition Studies

The 2-aminobenzothiazole scaffold has been a foundation for the development of various enzyme inhibitors, targeting critical enzymes in both pathogens and human disease pathways.

Carbonic Anhydrase Inhibition

Derivatives of 2-aminobenzothiazole have been explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.govnih.gov For instance, a series of 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamides were synthesized and their inhibitory activity was tested against several human (h) CA isoforms, including hCA I, hCA II, hCA IV, and hCA VII. nih.gov Compound 6a , 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide, was a notable inhibitor of hCA II. nih.gov The study highlighted that derivatives with a dihydro-imidazolylamino or benzo[d]imidazol-2-ylamino group at the 2-position of the benzothiazole ring showed promising and, in some cases, selective inhibition of certain CA isoforms. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial drugs. nih.govmdpi.com These type IIA topoisomerases are essential for maintaining the proper topology of DNA during replication and other cellular processes. nih.govmdpi.com Benzothiazole-based compounds have emerged as a promising class of inhibitors targeting these enzymes. nih.gov

Research has shown that modifications at various positions of the benzothiazole ring can significantly impact inhibitory activity. For example, a study on benzothiazole-based DNA gyrase B inhibitors found that attaching a 3,4-dichloro-5-methyl-1H-pyrrole group at position 2 of the benzothiazole core resulted in potent inhibition of E. coli DNA gyrase and topoisomerase IV, as well as S. aureus gyrase and topoisomerase IV. nih.gov

In a different approach, the conjugation of benzothiazole DNA gyrase inhibitors with siderophore mimics was explored to enhance uptake into Gram-negative bacteria. nih.gov The resulting conjugate, 18b , demonstrated potent inhibition of E. coli DNA gyrase and topoisomerase IV. nih.gov Molecular dynamics simulations suggested that the siderophore mimic moiety contributed significantly to the binding affinity. nih.gov

Table 2: Enzyme Inhibition by Selected 2-Aminobenzothiazole Derivatives

| Compound/Derivative Class | Target Enzyme(s) | Key Findings | Reference |

| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamides | Carbonic Anhydrases (hCA I, II, IV, VII) | Compound 6a showed effective inhibition of hCA II. | nih.gov |

| Benzothiazole with 3,4-dichloro-5-methyl-1H-pyrrole at position 2 | DNA Gyrase (E. coli, S. aureus), Topoisomerase IV (E. coli, S. aureus) | Potent inhibitory activity against all four tested enzymes. | nih.gov |

| Benzothiazole-siderophore mimic conjugate (18b ) | DNA Gyrase (E. coli), Topoisomerase IV (E. coli) | Potent inhibition of both enzymes. | nih.gov |

Pharmacological Target Identification

The 2-aminobenzothiazole scaffold is recognized for its versatility in targeting a range of pharmacological entities beyond the enzymes discussed above. This has led to its investigation in various therapeutic areas, particularly in oncology.

Several studies have identified key cancer-related proteins as targets for 2-aminobenzothiazole derivatives. These include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A derivative with chlorophenyl and 6-methylbenzothiazole (B1275349) components was found to be a potent inhibitor of VEGFR-2, a key regulator of angiogenesis. nih.gov

RAF Kinases: By replacing the central phenyl ring of the approved RAF inhibitor sorafenib (B1663141) with a benzothiazole scaffold, researchers developed potent dual inhibitors of BRAFV600E and CRAF. nih.gov

Phosphoinositide 3-kinase (PI3K): Novel 2-aminobenzothiazole analogues have been designed as potential inhibitors of PI3Kβ, with one compound showing high potency and selectivity. nih.gov In another study, while docking scores suggested potential for PI3Kγ inhibition by some derivatives, the in vitro enzymatic activity was low, indicating that PI3Kγ inhibition was not the primary anticancer mechanism for those specific compounds. nih.gov

Focal Adhesion Kinase (FAK): A 2-aminobenzothiazole derivative demonstrated effective blocking of FAK's enzymatic activity, in addition to inducing apoptosis in cancer cell lines. nih.gov

The diverse biological activities of 2-aminobenzothiazole derivatives underscore the pharmacological importance of this scaffold. The specific substitution pattern on the benzothiazole ring, including the dichloro substitution at the 5 and 6 positions, plays a crucial role in determining the pharmacological target and the potency of the compound.

Table 3: Identified Pharmacological Targets for 2-Aminobenzothiazole Derivatives

| Target | Therapeutic Area | Key Findings | Reference |

| VEGFR-2 | Oncology | A chlorophenyl and 6-methylbenzothiazole derivative showed potent inhibition. | nih.gov |

| BRAFV600E/CRAF | Oncology | Isosteric replacement of a phenyl ring with benzothiazole in a known inhibitor led to potent dual inhibitors. | nih.gov |

| PI3Kβ | Oncology | A novel series of 2-aminobenzothiazole analogues yielded a potent and selective inhibitor. | nih.gov |

| FAK | Oncology | A derivative effectively blocked FAK activity and induced apoptosis. | nih.gov |

Structure Activity Relationship Sar Studies

Influence of Substituent Groups on Biological Activity

The nature, position, and electronic properties of substituents on the benzothiazole (B30560) ring are critical determinants of the resulting molecule's biological activity. nih.govnih.govresearchgate.net

Position and Nature of Halogen Substituents (e.g., Chlorine, Fluorine)

The presence and placement of halogen atoms on the benzothiazole ring significantly impact the biological activity of the resulting compounds. Research has shown that halogenation can enhance the therapeutic potential of these molecules.

For instance, studies on the anticancer activity of benzothiazole derivatives have revealed that the position of chlorine atoms is crucial. A notable increase in bioactivity is observed when a chlorine atom is located at the 6th position of the benzothiazole ring. nih.gov In contrast, some studies have indicated that replacing a hydrogen atom with a chlorine or fluorine atom at the 5th position can also increase the potency of the compound. mdpi.com

In the context of antibacterial agents, the substitution of a halogen group on the benzothiazole moiety has been found to enhance activity. Specifically, the presence of a chloro group at the 5th position was shown to increase antibacterial efficacy. mdpi.com However, other research has suggested that while some halogenated derivatives show promise, others, particularly certain di-halogenated analogs, exhibit poor activity. nih.gov

Furthermore, the introduction of a fluorine atom can confer desirable pharmacological properties, such as a longer biological half-life, improved binding affinity to target receptors, and enhanced lipophilicity. rsc.org While many halogen-substituted benzothiazoles have shown only marginal antiproliferative activity on their own, their combination with other chemical groups, such as amidino substituents, has led to stronger inhibitory effects. nih.gov

| Substituent | Position | Observed Effect | Activity Type | Reference |

|---|---|---|---|---|

| Chlorine | 6 | Increased bioactivity | Anticancer | nih.gov |

| Chlorine | 5 | Increased potency | General | mdpi.com |

| Fluorine | 5 | Increased potency | General | mdpi.com |

| Halogen | General | Enhanced activity | Antibacterial | mdpi.com |

| Fluorine | General | Improved half-life, receptor binding, lipophilicity | General Pharmacological | rsc.org |

Effect of Electron-Withdrawing Groups (e.g., Cl, NO2, OCH3)

Electron-withdrawing groups (EWGs) play a significant role in modulating the biological activity of benzothiazole derivatives. Their presence and position can lead to enhanced potency and a more favorable pharmacological profile. nih.gov

SAR analyses have consistently shown that EWGs are often preferred for antiproliferative activity. nih.gov For example, the presence of a nitro (NO2) or cyano (CN) group at the C-6 position of the benzothiazole ring has been found to increase antiproliferative activity. nih.gov One notable compound, B7, which features a nitro group, has demonstrated both anticancer and anti-inflammatory properties.

In the realm of VEGFR-2 inhibitors, the presence of EWGs at the C6 position of the benzothiazole skeleton has been found to be beneficial for antiproliferative potency. nih.gov Conversely, electron-donating substituents have been shown to be detrimental to the inhibitory potency of certain anticancer agents. nih.gov

The methoxy (B1213986) group (-OCH3), although sometimes considered weakly electron-donating, can also influence activity. For instance, -OCH3 substituents have been linked to anti-Alzheimer activity. nih.gov In some contexts, the substitution of a methoxy group on a connected phenyl ring did not lead to toxicity in normal cells, highlighting its potential for developing selective agents. nih.gov

| Group | Position | Observed Effect | Activity Type | Reference |

|---|---|---|---|---|

| -NO2 (Nitro) | 6 | Increased activity | Antiproliferative | nih.gov |

| -CN (Cyano) | 6 | Increased activity | Antiproliferative | nih.gov |

| -NO2 (Nitro) | - | Dual anticancer and anti-inflammatory activity | Anticancer, Anti-inflammatory | - |

| -OCH3 (Methoxy) | - | Associated with anti-Alzheimer activity | Anti-Alzheimer | nih.gov |

| General EWGs | 6 | Beneficial for potency | Antiproliferative (VEGFR-2 inhibition) | nih.gov |

Impact of Substituents at C-2 Position of the Benzothiazole Ring

The C-2 position of the benzothiazole ring is a key site for chemical modification, and substituents at this position have a profound impact on the molecule's biological activity. benthamdirect.comresearchgate.net The amino group of 2-aminobenzothiazole (B30445), in particular, serves as a versatile handle for introducing a wide range of structural fragments and for the construction of fused heterocyclic systems. nih.govnih.gov

Research has shown that the nature of the substituent at the C-2 position can dictate the type and potency of the pharmacological response. For example, the introduction of aryl groups can lead to varied activities. However, for certain anti-angiogenic agents, substituting the benzothiazole moiety with other aryl groups has been shown to compromise activity. nih.gov

In the context of anticancer agents, the substitution pattern at the C-2 position is critical. For instance, in a series of 2-aminobenzothiazole-chalcone hybrids, the presence of a methyl group on an attached phenyl ring was found to be optimal for antiproliferative potency. nih.gov Conversely, shifting a substituent from the C-4 position to the C-2 position on an attached phenyl ring led to a significant decrease in activity. nih.gov

Role of Fused Heterocyclic Rings

The fusion of additional heterocyclic rings to the benzothiazole scaffold is a well-established strategy in medicinal chemistry to generate novel drug-like molecules with potentially enhanced pharmacological profiles and reduced toxicity. nih.govnih.gov This approach, often referred to as molecular hybridization, can lead to compounds with synergistic effects by combining the therapeutic properties of different pharmacophores. nih.gov

The amino group at the C-2 position of 2-aminobenzothiazole is ideally situated for reactions with electrophilic reagents, facilitating the construction of a variety of fused heterocyclic systems. nih.govrsc.org The resulting fused structures often exhibit distinct and potent biological activities. For example, the substituent within a fused imidazole (B134444) ring has been shown to be of principal importance for antiviral activity. nih.gov

In the development of anticancer agents, the fusion of heterocyclic rings has led to promising results. For instance, benzimidazole (B57391) and benzothiazole hybrids have been shown to exhibit dual or multiple antiproliferative activities, which could help in overcoming drug resistance. nih.gov Similarly, the replacement of a central phenyl ring with a benzothiazole scaffold in certain RAF inhibitors has resulted in potent dual inhibitors of BRAFV600E and CRAF. nih.gov

The nature of the fused ring itself can also influence the biological outcome. Studies have shown that replacing a benzothiazole core with a benzimidazole or benzoxazole (B165842) can retain or even improve activity against certain targets. nih.gov This highlights the versatility of fused heterocyclic systems in fine-tuning the pharmacological properties of benzothiazole-based compounds.

Correlation of Molecular Structure with Pharmacological Profile and Toxicity

A key goal in drug discovery is to establish a clear correlation between a molecule's structure and its pharmacological effects, including its toxicity. nih.gov For benzothiazole derivatives, several structural features have been identified that influence their activity and safety profiles.

The presence of hydrophobic moieties in the molecule has been found to be conducive to cytotoxic activity against cancer cell lines. nih.gov This suggests that lipophilicity is an important factor in the anticancer potential of these compounds.

Quantitative Structure-Activity Relationship (QSAR) models have provided deeper insights into the effects of substituents. For example, QSAR studies on benzazoles have elucidated the impact of substituents at the 6-position, demonstrating that their effects are dependent on the topological and spatial distribution of atomic mass, polarizability, and van der Waals volumes. nih.gov Such models are invaluable for predicting the activity of new derivatives and for guiding the design of more potent and selective compounds.

Ultimately, understanding the intricate relationship between the molecular structure of benzothiazole derivatives and their pharmacological and toxicological profiles is essential for the rational design of new and improved therapeutic agents. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 Amino 5,6 Dichlorobenzothiazole

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely employed in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies for 2-Amino-5,6-dichlorobenzothiazole are not extensively documented in publicly available literature, research on analogous 2-aminobenzothiazole (B30445) derivatives provides a strong basis for its potential interactions. For instance, various derivatives of the 2-aminobenzothiazole scaffold have been investigated as inhibitors for a range of cancer-related protein targets. nih.govresearchgate.net

Studies have shown that these compounds can be docked into the adenosine (B11128) triphosphate (ATP) binding sites of kinases, which are crucial regulators of cell signaling. nih.govacs.org For example, novel 2-aminobenzothiazole derivatives have been designed and assessed for their interaction with the PI3Kγ enzyme. nih.govresearchgate.net Other related compounds have been evaluated against targets such as VEGFR-2, a key protein in angiogenesis, and MET kinase. nih.gov Molecular docking simulations of these related structures have revealed key interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in the active sites of these enzymes. nih.gov

Given these precedents, molecular docking simulations for this compound would be a valuable next step. Such studies could elucidate its potential binding affinity and mode of interaction with various therapeutic targets, providing a rationale for its synthesis and biological evaluation as an anticancer agent or for other medicinal purposes.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and safety profile. youtube.com These computational models evaluate properties that determine how a drug is processed by the human body. While specific, comprehensive ADMET studies for this compound are not published, its properties can be estimated using established models and data from related compounds.

Web-based tools like SwissADME provide free access to predictive models for these properties. swissadme.chnih.govexpasy.org Key parameters for oral bioavailability are often assessed using frameworks like Lipinski's "Rule of Five." This rule suggests that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors.

A molecular weight over 500 daltons.

A LogP value over 5.

More than 10 hydrogen bond acceptors.

Based on the known physicochemical properties of this compound (See Table 1), it generally aligns with these guidelines. Its molecular weight is approximately 219.09 g/mol , and its predicted LogP is 2.96. chemsrc.comcas.org These values are well within the limits of the Rule of Five, suggesting a favorable preliminary profile for oral bioavailability.

Furthermore, studies on other benzothiazole (B30560) derivatives have demonstrated good drug-likeness properties and bioavailability in in silico models, reinforcing the potential of this chemical class in drug development. researchgate.net A full ADMET profile for this compound would involve predicting its absorption percentage, blood-brain barrier permeability, interaction with metabolic enzymes like cytochrome P450, and potential toxicity risks, thereby guiding its development as a therapeutic agent.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. researchgate.netscirp.orgmdpi.com These methods provide fundamental insights into molecular properties like geometry, charge distribution, and orbital energies.

DFT studies on benzothiazole derivatives have been used to calculate a variety of parameters. scirp.orgresearchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

For instance, theoretical studies on substituted 2-aminobenzothiazoles have been conducted to calculate acid dissociation constants (pKa), which are vital for understanding a compound's behavior in biological systems. scirp.org Such calculations help determine which nitrogen atom in the structure is more likely to be protonated.

Applying DFT methods to this compound would allow for the determination of its optimized molecular geometry, electronic properties, and reactivity descriptors. A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density and identify sites prone to electrophilic and nucleophilic attack. scirp.org These quantum calculations provide a foundational understanding of the molecule's intrinsic properties, which underpins its interactions and potential applications.

Prediction of Physicochemical Properties (e.g., TPSA, LogP)

The physicochemical properties of a compound are fundamental to its behavior and suitability for various applications, particularly in pharmacology. For this compound (CAS Number: 24072-75-1), several key properties have been predicted or experimentally determined, providing a baseline for its characterization. chemsrc.comcas.orgscbt.comalfa-chemistry.com

The molecular formula of the compound is C₇H₄Cl₂N₂S, with a molecular weight of approximately 219.09 g/mol . cas.orgscbt.com The topological polar surface area (TPSA), a descriptor related to a molecule's permeability, is predicted to be 67.15 Ų. chemsrc.com The predicted octanol-water partition coefficient (LogP), a measure of lipophilicity, is 2.96. chemsrc.com These values are crucial for assessing drug-likeness and predicting absorption. Other predicted properties include a density of approximately 1.7 g/cm³ and a boiling point of 379.7 °C. chemsrc.com An experimental melting point has been reported in the range of 175-180 °C. chemsrc.com

A summary of these properties is presented in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 24072-75-1 | cas.org |

| Molecular Formula | C₇H₄Cl₂N₂S | cas.orgscbt.com |

| Molecular Weight | 219.09 g/mol | cas.orgscbt.com |

| Melting Point | 175-180 °C | chemsrc.com |

| Boiling Point (Predicted) | 379.7 ± 45.0 °C | chemsrc.com |

| Density (Predicted) | 1.7 ± 0.1 g/cm³ | chemsrc.com |

| LogP (Predicted) | 2.96 | chemsrc.com |

| Topological Polar Surface Area (TPSA) | 67.15 Ų | chemsrc.com |

| Exact Mass | 217.947220 u | chemsrc.com |

Analytical and Spectroscopic Characterization of 2 Amino 5,6 Dichlorobenzothiazole and Its Derivatives

Chromatographic Techniques

Chromatographic methods are essential for the separation and purification of 2-Amino-5,6-dichlorobenzothiazole and its derivatives, as well as for monitoring the progress of chemical reactions.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a widely used technique for the qualitative analysis of this compound and its derivatives. It is a simple, rapid, and cost-effective method to determine the number of components in a mixture, identify compounds, and check the purity of a substance.

In a typical TLC analysis, a small amount of the compound is spotted onto a TLC plate, which is commonly coated with a stationary phase such as silica (B1680970) gel GF254. rsc.org The plate is then developed in a sealed chamber containing an appropriate solvent system (mobile phase). The choice of the mobile phase is crucial and depends on the polarity of the compounds being separated. For aminothiazole derivatives, various solvent systems can be employed to achieve optimal separation. After the development, the separated spots are visualized, commonly under UV light at a wavelength of 254 nm. rsc.org This technique is instrumental in monitoring the progress of reactions involving the synthesis of these derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of this compound and its derivatives with high resolution and sensitivity. d-nb.info This method is particularly valuable for the analysis of complex mixtures and for the determination of purity. nih.gov